3,3-Difluoro-2-(3-fluorophenyl)piperidine
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Overview
Description
3,3-Difluoro-2-(3-fluorophenyl)piperidine is a fluorinated piperidine derivative with the molecular formula C₁₁H₁₂F₃N and a molecular weight of 215.22 g/mol . This compound is characterized by the presence of three fluorine atoms, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to replace hydrogen atoms with fluorine atoms . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of 3,3-Difluoro-2-(3-fluorophenyl)piperidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-(3-fluorophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine derivatives, while reduction may produce partially or fully reduced piperidine compounds .
Scientific Research Applications
3,3-Difluoro-2-(3-fluorophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-(3-fluorophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluorophenyl)piperidine: Lacks the additional fluorine atoms at the 3,3-positions.
3,3-Difluoro-2-phenylpiperidine: Similar structure but without the fluorine atom on the phenyl ring.
Uniqueness
3,3-Difluoro-2-(3-fluorophenyl)piperidine is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions .
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3,3-difluoro-2-(3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |
InChI Key |
AMIYDZJZZOQSKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC(=CC=C2)F)(F)F |
Origin of Product |
United States |
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